1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833161
InChI: InChI=1S/C9H17NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17833161

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 1-(aminomethyl)-3-propan-2-ylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C9H17NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)
Standard InChI Key PXWADKCNXFZRGR-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CC(C1)(CN)C(=O)O

Introduction

Chemical Identity and Structural Features

1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid belongs to the class of bicyclic carboxylic acids, characterized by a four-membered cyclobutane ring fused with functional groups that confer both hydrophilicity and steric complexity. The molecular formula C₉H₁₇NO₂ reflects the presence of nine carbon atoms, seventeen hydrogens, one nitrogen, and two oxygen atoms . Key structural identifiers include:

PropertyValueSource
CAS Registry Number1497264-07-9
IUPAC Name1-(aminomethyl)-3-propan-2-ylcyclobutane-1-carboxylic acid
Molecular Weight171.24 g/mol
SMILES NotationCC(C)C1CC(C1)(CN)C(=O)O
InChI KeyPXWADKCNXFZRGR-UHFFFAOYSA-N

The cyclobutane ring introduces significant ring strain due to its 90° bond angles, which influences reactivity and conformational stability. The aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) groups provide sites for hydrogen bonding and salt formation, while the isopropyl (-CH(CH₃)₂) moiety contributes to hydrophobic interactions. This combination suggests potential utility in molecular recognition systems or as a building block for bioactive molecules.

Synthesis and Purification Methods

The synthesis of 1-(aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves multi-step organic reactions, typically starting with the construction of the cyclobutane core. According to VulcanChem, the process requires precise temperature control and catalytic agents to optimize yield and purity. A generalized protocol includes:

  • Cyclobutane Ring Formation: Achieved via [2+2] photocycloaddition or strain-release strategies, though specific precursors for this compound remain proprietary.

  • Functionalization: Introducing the aminomethyl and isopropyl groups through nucleophilic substitution or reductive amination.

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group to yield the final carboxylic acid moiety.

Purification commonly employs recrystallization from polar aprotic solvents or distillation under reduced pressure. Analytical techniques such as HPLC and NMR spectroscopy are critical for verifying structural integrity, particularly given the stereochemical complexity of the cyclobutane system .

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